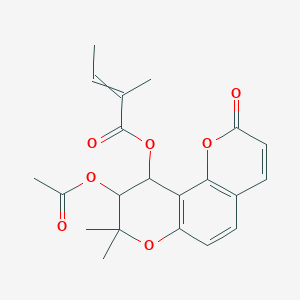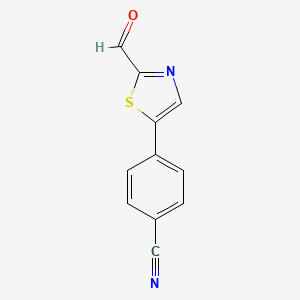
4-(2-Formylthiazol-5-YL)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Formylthiazol-5-YL)benzonitrile: is an organic compound with the molecular formula C11H6N2OS and a molecular weight of 214.24314 g/mol This compound features a thiazole ring substituted with a formyl group at the 2-position and a benzonitrile moiety at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Formylthiazol-5-YL)benzonitrile typically involves the reaction of a thiazole derivative with a benzonitrile derivative under specific conditions. One common method involves the use of benzoyl chloride and alkanesulphonamide . The reaction is carried out in the presence of a base, such as ammonium hydroxide, and often requires a catalyst to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Formylthiazol-5-YL)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: 4-(2-Carboxythiazol-5-YL)benzonitrile.
Reduction: 4-(2-Formylthiazol-5-YL)benzylamine.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: 4-(2-Formylthiazol-5-YL)benzonitrile is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug discovery and development.
Medicine: The compound’s potential bioactivity also makes it of interest in medicinal chemistry. Researchers are exploring its use as a lead compound for developing new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(2-Formylthiazol-5-YL)benzonitrile involves its interaction with specific molecular targets. The formyl group and nitrile moiety can form hydrogen bonds and other interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-(2-Formylthiazol-5-YL)benzamide: Similar structure but with an amide group instead of a nitrile.
4-(2-Formylthiazol-5-YL)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.
4-(2-Formylthiazol-5-YL)benzylamine: Similar structure but with an amine group instead of a nitrile.
Uniqueness: 4-(2-Formylthiazol-5-YL)benzonitrile is unique due to the presence of both a formyl group and a nitrile group, which provide distinct reactivity and interaction profiles. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C11H6N2OS |
|---|---|
Poids moléculaire |
214.25 g/mol |
Nom IUPAC |
4-(2-formyl-1,3-thiazol-5-yl)benzonitrile |
InChI |
InChI=1S/C11H6N2OS/c12-5-8-1-3-9(4-2-8)10-6-13-11(7-14)15-10/h1-4,6-7H |
Clé InChI |
FWXBLPPBDBNULE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C2=CN=C(S2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) 3-phenylprop-2-enoate](/img/structure/B12438180.png)
![3-(2-Methylpropyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B12438188.png)
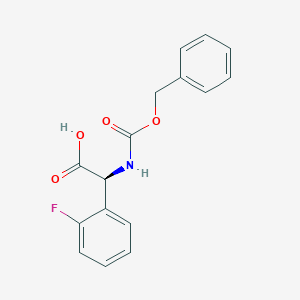
![Triazanium;3-[bis(3-carboxy-4-oxidophenyl)methyl]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12438195.png)
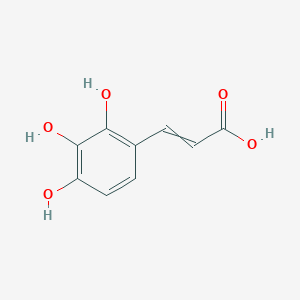
![sodium;5-[(1S)-1,2-dihydroxyethyl]-3-hydroxyfuran-3-ide-2,4-dione](/img/structure/B12438207.png)
![8-methoxy-3,6,10-trimethyl-6,7,8,11-tetrahydro-5H-cyclodeca[b]furan-4-one](/img/structure/B12438210.png)


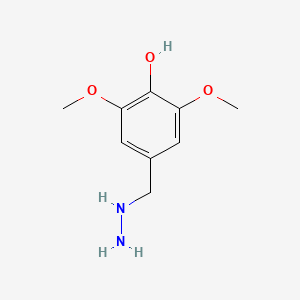
![Ethyl 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}acetate](/img/structure/B12438236.png)

